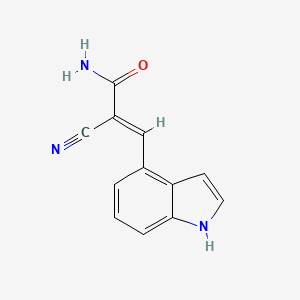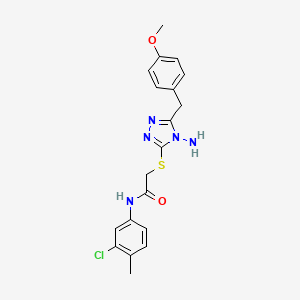
(2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide” is a type of organic compound known as an acrylamide. Acrylamides are compounds containing the acrylamide functional group, which consists of a vinyl group linked to an amide . The “2E” indicates the configuration of the double bond, and “2-cyano” suggests the presence of a nitrile group. The “3-(2-methoxyphenyl)” and “N-1-naphthyl” parts indicate the presence of a methoxyphenyl and naphthyl group, respectively .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Similar compounds have been studied for their reactivity in various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .科学的研究の応用
Mechanofluorochromic Properties
One study investigates the effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide. These compounds exhibit distinct optical properties due to their different face-to-face stacking modes. Their optical properties and the relationship between fluorescence switching, stacking mode, and molecular interactions are explored, indicating potential applications in materials science, especially for developing new photoluminescent materials (Qing‐bao Song et al., 2015).
Photochemical Additions
Another research focuses on the photo-additions of naphthalene derivatives with substituted ethylenes, investigating the influence of methoxy- and cyano-substituents on the reaction products. This study offers insights into the synthesis of complex organic structures and could inform the development of novel photoactive materials and reactions in organic chemistry (T. R. Chamberlain & J. Mccullough, 1973).
Corrosion Inhibition
Research into the synthesis and characterization of new acrylamide derivatives, including similar compounds to "(2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide," for use as corrosion inhibitors in nitric acid solutions of copper, shows that these compounds are effective in protecting copper against corrosion. This application is significant for materials science, especially in enhancing the longevity and durability of metal components in acidic environments (Ahmed Abu-Rayyan et al., 2022).
Photoluminescent Materials
The synthesis and characterization of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, a study related to the design of photoluminescent materials using derivatives similar to "(2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide," showcases the potential of these compounds in developing efficient electroluminescent materials for light-emitting diodes (LEDs). This research highlights their application in the field of optoelectronics, specifically in improving OLED technology (Fen-Tair Luo et al., 2002).
作用機序
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, potentially altering their function.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in oxidative stress and inflammation
Pharmacokinetics
Based on its chemical structure, it may be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
Compounds with similar structures have been found to exhibit antioxidant activity, suggesting that this compound may also have antioxidant properties
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells For example, the compound’s efficacy may be reduced in acidic environments or at high temperatures
Safety and Hazards
将来の方向性
The future directions for research on a compound like this could include studying its potential applications in various fields, such as medicine or materials science. This would likely involve further studies on its physical and chemical properties, as well as its reactivity and interactions with other molecules .
特性
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-25-20-12-5-3-8-16(20)13-17(14-22)21(24)23-19-11-6-9-15-7-2-4-10-18(15)19/h2-13H,1H3,(H,23,24)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXGNXDTRIURNT-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2747131.png)


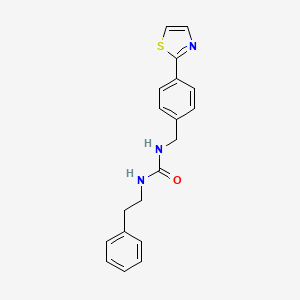
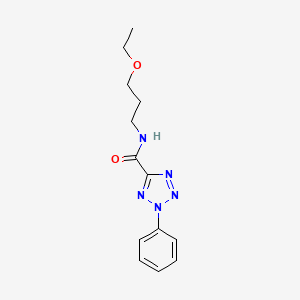
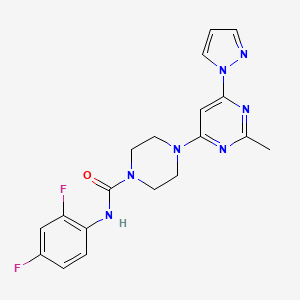
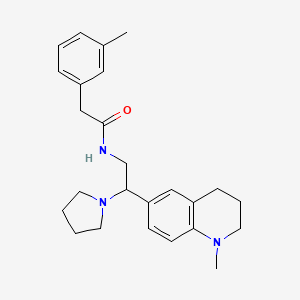
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/no-structure.png)
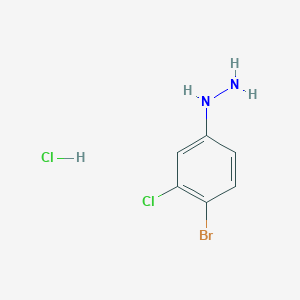

![N-((tetrahydrofuran-2-yl)methyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2747147.png)
![N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2747149.png)
